Phenol hydrate, also known as phenol monohydrate, is a chemical compound formed when phenol interacts with water. It is a significant substance in both industrial and laboratory settings due to its unique properties and applications. The compound is primarily derived from the hydration of phenol, a colorless to light pink aromatic organic compound with the formula .
Phenol hydrate is typically sourced from the hydration of phenol, which can be obtained through various methods, including the hydrolysis of chlorobenzene or the distillation of coal tar. Industrially, phenol is produced via the cumene process, where benzene and propylene are converted into cumene, which is then oxidized to cumene hydroperoxide and subsequently cleaved to yield phenol and acetone.
Phenol hydrate can be classified under several categories:
The synthesis of phenol hydrate primarily involves the reaction of phenol with water. This can occur through direct hydration or by dissolving phenol in aqueous solutions under controlled conditions.
The choice of method depends on the desired purity and yield of phenol hydrate.
Phenol hydrate consists of a phenolic ring bonded to a hydroxyl group, with an associated water molecule. The molecular structure can be represented as follows:
Phenol hydrate participates in various chemical reactions due to its functional groups:
The reactivity of phenol hydrate is influenced by factors such as temperature, pH, and concentration of reactants.
The mechanism by which phenol hydrate functions in chemical reactions typically involves the following steps:
Research indicates that the hydration structure significantly affects the physical properties and reactivity of phenolic compounds in solution .
Relevant data includes thermodynamic properties that indicate how phenol hydrate behaves under varying temperatures and pressures .
Phenol hydrate has several scientific uses:
Phenol hydrate (C₆H₅OH·H₂O) enters aquatic systems through diverse pathways. Anthropogenic sources dominate, contributing >90% of environmental loads [5] [6]. Industrial effluents—from petrochemicals (35–45%), resin manufacturing (20–30%), and wineries (10–15%)—contain phenol concentrations ranging from 50–2,000 mg/L [5]. Agricultural runoff introduces chlorinated derivatives like 4-chlorophenol (4-CP) and 2,4-dichlorophenol (2,4-DCP) via pesticide degradation [8]. Natural sources include lignin decomposition and microbial metabolism, though these account for <5% of total loads [6]. Urban wastewater adds phenolic metabolites from personal care products (e.g., benzophenones, parabens) at ng/L–μg/L levels [7].
Table 1: Source Apportionment of Phenolic Compounds in Aquatic Systems
Source Category | Major Compounds | Typical Concentrations | Contributions (%) |
---|---|---|---|
Petrochemical effluents | Phenol, cresols | 200–2,000 mg/L | 35–45 |
Pesticide runoff | 4-CP, 2,4-DCP | 10–100 μg/L | 20–25 |
Winery discharges | Phenol, hydroquinone | 50–500 mg/L | 10–15 |
Natural decomposition | Lignin-derived phenols | <1 μg/L | <5 |
Phenol hydrate exhibits heterogeneous global distribution. Industrialized regions show 10–100× higher concentrations than remote areas [6]. Groundwater in India's industrial belts contains phenol at 40–60 μg/L, exceeding the EPA limit (0.5 μg/L) by 80–120× [5] [6]. In the US, surface waters near chemical plants show peak phenol levels of 50 × 10⁶ ng/L, while 4-methylphenol reaches 40 × 10⁶ ng/L [6]. The Global North reports 78% of contamination incidents due to dense industrialization, though data gaps persist in the Global South [6]. Seasonal variations alter concentrations by 30–60% due to rainfall dilution and temperature-dependent degradation [9].
Table 2: Global Hotspots of Phenolic Compound Contamination
Region | Matrix | Dominant Compounds | Concentration Range | Detection Frequency (%) |
---|---|---|---|---|
Western Cape, SA | Groundwater | 4-CP, 2,4-DCP | 0.9–172 ng/L | 65 |
Tennessee River, US | Surface water | p-cresol | 0.2 mg/L | 90 |
Industrial China | Groundwater | Phenol, BPA | 10⁴–10⁶ ng/L | 85 |
EU Aquifers | Groundwater | Chlorophenols | 5–50 μg/L | 75 |
Phenol hydrate accumulates in aquatic organisms with bioconcentration factors (BCFs) of 50–500 in fish [3] [8]. Hydrophobicity (log Kow 1.5–3.5) drives uptake in gills and liver tissues. In Western Cape studies, 2,4-DCP showed BCFs of 120–250 in Oreochromis mossambicus, while 4-CP reached 180–300 [8]. Metabolization reduces body burdens by 40–60% within 24h, but continuous exposure maintains equilibrium concentrations [2]. Benthic organisms exhibit 2–3× higher accumulation due to sediment adsorption (Kd = 100–500 L/kg) [10].
Chlorinated phenols act as endocrine disruptors by binding to estrogen receptors (ER-α/β) with IC50 values of 10⁻⁷–10⁻⁸ M [2] [7]. In vivo studies show 2,4-DCP alters vitellogenin synthesis in zebrafish at 50 μg/L, causing 30% reproductive impairment [7]. Bisphenol analogs (BPA, BPF) exhibit non-monotonic dose responses, disrupting thyroid pathways at 0.1 μg/L – 100 μg/L [2]. Molecular dynamics reveal phenol hydrate competitively inhibits 17β-hydroxysteroid dehydrogenase, reducing testosterone synthesis by 60–80% [5].
Table 3: Endocrine Disruption Parameters of Key Phenolic Compounds
Compound | Molecular Target | EC₅₀ (μg/L) | Observed Effects | Test Organism |
---|---|---|---|---|
2,4-DCP | Estrogen receptor β | 18.5 | Vitellogenin induction, reduced fertility | Danio rerio |
BPA | Thyroid hormone receptor | 0.12 | Impaired metamorphosis, goiter | Xenopus laevis |
4-CP | Aryl hydrocarbon receptor | 95.7 | CYP1A induction, oxidative stress | Oncorhynchus mykiss |
Ionic liquids (ILs) like [C₄mim][PF₆] enable >99% phenol hydrate recovery via facilitated transport [2]. The mechanism involves π–π interactions between imidazolium cations and phenol’s aromatic ring, achieving partition coefficients of 200–500 [2]. Supported liquid membranes (SLMs) with [BMIM][NTf₂] show flux rates of 0.8–1.2 mol/m²·h, outperforming polymer membranes by 3–5× [5]. Long-term stability exceeds 150h due to negligible IL volatility [2].
Heteroazeotropic distillation breaks phenol hydrate’s azeotrope (bp 99.5°C) using entrainers like cyclohexane [3]. Optimized columns with 15–20 theoretical stages achieve 99.8% phenol purity and <100 ppm water content. Energy consumption is reduced by 30–40% vs. extractive distillation [5]. Pilot-scale trials show steam savings of 2.5 tons per ton of phenol recovered [3].
Hybrid systems integrate pervaporation (PV) for concentration and reverse osmosis (RO) for polishing [5] [7]. Polyurethane urea PV membranes achieve phenol/water separation factors of 120–150 at 50°C [5]. When coupled with RO (e.g., RO90 membranes), 99.9% phenol rejection is attained at pressures >20 bar [7]. Full-scale implementations reduce chemical oxygen demand (COD) by 95% in textile effluents [5].
Table 4: Performance Comparison of Advanced Remediation Technologies
Technology | Efficiency (%) | Energy/Resource Use | Pilot-Scale Feasibility | Limitations |
---|---|---|---|---|
Ionic liquid membranes | 99.5 | Low solvent consumption | High | Membrane fouling after 200h |
Heteroazeotropic distillation | 99.8 | 25–30 kWh/ton | Moderate | Complex column optimization |
PV-RO hybrid systems | 99.9 | 8–10 kWh/m³ | High | High capital cost |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2